N-(3-ethoxybenzyl)cyclohexanamine
Description
N-(3-Ethoxybenzyl)cyclohexanamine is a cyclohexanamine derivative featuring a 3-ethoxybenzyl substituent. This compound belongs to a broader class of secondary amines where the cyclohexyl group is linked to aromatic or aliphatic moieties via a nitrogen atom. The ethoxy group at the 3-position of the benzyl ring likely influences electronic, steric, and solubility characteristics, distinguishing it from other derivatives .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-10-6-7-13(11-15)12-16-14-8-4-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9,12H2,1H3 |
InChI Key |
QRTACVZZSZIGGY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNC2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
Key Observations :
Physical and Chemical Properties
Available data for selected compounds:
Key Observations :
- The ethoxy group in this compound is expected to increase molecular weight (~265 g/mol) and boiling point compared to simpler analogs.
- Predicted pKa values suggest reduced basicity for derivatives with electron-withdrawing substituents .
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